molecular formula C12H17NO2 B170252 2-(4-Morpholinophenyl)ethanol CAS No. 105004-54-4

2-(4-Morpholinophenyl)ethanol

Cat. No.: B170252
CAS No.: 105004-54-4
M. Wt: 207.27 g/mol
InChI Key: YRTPKNDWCRKFAT-UHFFFAOYSA-N
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Description

2-(4-Morpholinophenyl)ethanol is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-(4-bromophenethoxy)tetrahydro-2H-pyran with morpholine in the presence of palladium acetate, 2-(di-t-butylphosphino)biphenyl, and sodium t-butoxide in toluene at 70°C for 16 hours. The product is then extracted and purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Morpholinophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and strong bases.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

2-(4-Morpholinophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinophenyl)ethanol involves its interaction with various molecular targets. It is known to inhibit certain kinase enzymes, which play a crucial role in cell cycle regulation and cytokinesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

  • 2-(4-Morpholinyl)benzeneethanol
  • 2-(4-Morpholin-4-ylphenyl)ethanol

Comparison: 2-(4-Morpholinophenyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain enzymes, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPKNDWCRKFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-bromophenyl)ethanol (0.70 mL, 5 mmol), morpholine (0.52 mL, 6 mmol), LHMDS (11 mL, IM solution in THF), Pd2 (dba)3 (46 mg, 0.05 mmol), and CyMAP (24 mg, 0.06 mmol) was heated to reflux for 16 hours. Cooled to room temperature. Acidified with IM HCl, stirred for 10 minutes, and neutralized with saturated NaHCO3. Partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide 520 mg (50%) of the desired product. MS (ESI) m/e 208 (M+H)+, 1H NMR (300 MHz, CDCl3): □ 7.15 (d, J=8.48 Hz, 2H), 6.88 (d, J=8.48 Hz, 2H), 3.78-3.87 (m, 6H), 3.11-3.14 (m, 4H), 2.79 (t, J=6.61 Hz, 2H), 1.43 (m, 1H).
Quantity
0.7 mL
Type
reactant
Reaction Step One
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0.52 mL
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reactant
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11 mL
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reactant
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46 mg
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catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
50%

Synthesis routes and methods II

Procedure details

4-Aminobenzeneethanol (20.2 g), 2-chloroethyl ether (21.1 g), N,N-diisopropylethylamine (38.1 g) and potassium iodide (48.8 g) in DMF were heated to 80° under nitrogen for 60 h. The solvent was evaporated and the residue (~143 g) was purified by FCC eluting with ER-CX (1:1→1:0) to give the title compound as a pink-white solid (17.7 g) m.p. 57°.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
21.1 g
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reactant
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38.1 g
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reactant
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Quantity
48.8 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (3.42 g, 12 mmol) in toluene (9.0 ml) and morpholine (1.22 g, 14 mmol) were added to a mixture of dry palladium acetate (32.3 mg, 0.14 mmol), 2-(di-t-butylphosphino)biphenyl (86.0 mg, 0.29 mmol) and sodium t-butoxide (1.73 g, 18 mmol), and they were stirred at 70° C. for 16 hours. Water was added to the reaction mixture. After the extraction with ethyl acetate, the product was extracted from the organic layer with 1 M hydrochloric acid. The aqueous layer was neutralized with an aqueous sodium hydroxide solution and the product was extracted with ethyl acetate. The organic layer was dried to obtain 4-morpholinophenethyl alcohol in the form of a light yellow solid (2.35 g, 95%).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
32.3 mg
Type
catalyst
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Quantity
0 (± 1) mol
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solvent
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Yield
95%

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